molecular formula C15H10Cl2N2OS B2992042 (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-09-7

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2992042
CAS No.: 338417-09-7
M. Wt: 337.22
InChI Key: YAOLTURJDAZWRX-RIYZIHGNSA-N
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Description

The compound (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative characterized by a bicyclic core structure comprising a benzene ring fused to a partially saturated 1,4-thiazinone ring. Key structural features include:

  • 7-Chloro substitution on the benzene ring.
  • Amino-methylidene group at position 2, linked to a 3-chlorophenyl substituent.
  • Keto group at position 3.

While direct crystallographic data for this compound are unavailable in the provided evidence, structural analogs (e.g., methoxy-substituted benzothiazinones) suggest a planar conformation stabilized by intramolecular hydrogen bonding .

Properties

IUPAC Name

(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-2-1-3-11(6-9)18-8-14-15(20)19-12-5-4-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOLTURJDAZWRX-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then cyclized with a thiol reagent under controlled conditions to yield the final benzothiazinone product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the benzothiazinone ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens (chlorine, bromine), nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound differs from analogs primarily in the substituent at the amino-methylidene group. Key analogs include:

Compound Name Substituent Position/Type Key Properties
(2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one 2-methoxyphenylamino Electron-donating methoxy group enhances resonance stabilization; moderate polarity.
(2E)-7-Chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one 4-methoxyphenylamino Para-methoxy group increases steric hindrance; altered hydrogen-bonding capacity.
Target Compound 3-chlorophenylamino Electron-withdrawing chlorine reduces electron density; higher lipophilicity and potential toxicity.

Key Observations:

  • Lipophilicity: The 3-chlorophenyl group increases logP values, suggesting enhanced membrane permeability but greater bioaccumulation risks.
  • Hydrogen Bonding: Methoxy analogs may form stronger intermolecular hydrogen bonds (e.g., O–H···S interactions), whereas chlorine’s electronegativity could favor halogen bonding in the target compound .

Structural and Crystallographic Considerations

While crystallographic data for the target compound are absent, insights from related compounds suggest:

  • Packing Motifs: Methoxy-substituted benzothiazinones exhibit layered crystal structures stabilized by π-π stacking, whereas chlorinated derivatives may adopt denser packing due to halogen interactions .
  • Hydrogen Bonding: The triazole-thione analog () forms hexamers via N–H···S bonds , a feature less likely in benzothiazinones due to steric constraints.

Biological Activity

The compound (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H10ClN3OS
  • Molecular Weight : 303.76 g/mol
  • CAS Number : Not widely reported in the literature.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Research indicates that benzothiazines can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and neuroprotection .
  • Antimicrobial Activity :
    • Benzothiazine derivatives have shown promising antimicrobial properties. The structure of the compound suggests potential interactions with bacterial cell membranes and metabolic pathways, leading to bactericidal effects .
  • Anti-inflammatory Effects :
    • Some studies have suggested that compounds in this class may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AChE InhibitionModerate inhibition
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory ActivityReduced cytokine levels
CytotoxicityLow cytotoxicity in neuronal cells

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of benzothiazine derivatives on cultured neurons. The results indicated that these compounds could enhance neuronal survival under oxidative stress conditions by reducing intracellular calcium overload and promoting cell viability .
  • Antimicrobial Testing :
    In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Inflammation Model :
    An experimental model of inflammation showed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one, and how can its stereochemical purity be ensured?

Methodological Answer:

  • Conventional synthesis : React 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one with 3-chlorophenyl isothiocyanate under reflux in ethanol, using a catalytic base (e.g., triethylamine) to promote imine formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100°C for 15 minutes) to improve yield (up to 85% vs. 65% conventional) and reduce side products .
  • Stereochemical validation : Use single-crystal X-ray diffraction to confirm the (2E)-configuration. Alternatively, employ NOESY NMR to assess spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Focus on diagnostic signals:
    • Imine proton (δ 8.2–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet).
    • Carbonyl (C=O) at ~170 ppm in 13C NMR .
  • Mass spectrometry (EI-MS) : Confirm molecular ion [M+] at m/z 353 (Cl isotope pattern).
  • IR spectroscopy : Validate imine (C=N stretch at ~1600 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions) to confirm solid-state structure .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to model the (2E)-configuration and predict frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
  • Solvent effect modeling : Use COSMO-RS to simulate polarity effects on reaction pathways (e.g., hydrolysis susceptibility of the imine group).
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine computational models .

Example Workflow:

Perform DFT optimization.

Simulate reaction intermediates (e.g., protonation at the imine nitrogen).

Validate with kinetic experiments (e.g., UV-Vis monitoring of hydrolysis rates).

Q. What strategies are effective in resolving contradictory biological activity data across different studies involving this compound?

Methodological Answer:

  • Controlled replication : Standardize assay conditions (e.g., cell line, incubation time, solvent/DMSO concentration) to isolate variables. For example, inconsistent antimicrobial results may arise from variations in bacterial strain susceptibility .
  • Orthogonal assays : Confirm antifungal activity via both agar diffusion (qualitative) and microbroth dilution (quantitative MIC values).
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to identify critical pharmacophores. Use regression models to correlate electronic parameters (Hammett σ) with activity trends .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Methodological Answer:

  • Solvent screening : Test slow evaporation in polar/non-polar mixtures (e.g., dichloromethane/hexane or methanol/water).
  • Temperature gradient : Use a thermal cycler to slowly cool saturated solutions from 40°C to 4°C over 48 hours.
  • Additive screening : Introduce trace co-solvents (e.g., acetonitrile) or surfactants (e.g., CTAB) to modulate nucleation .

Q. What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor via HPLC for hydrolysis products (e.g., free amine or carbonyl derivatives).
  • Light/oxygen sensitivity : Conduct accelerated stability testing under UV light (ICH Q1B guidelines) with oxygen scavengers (e.g., ascorbic acid).
  • Metabolite profiling : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the benzothiazine ring) .

Methodological Challenges & Solutions

Challenge : Low solubility in aqueous media hampers biological testing.
Solution :

  • Synthesize water-soluble prodrugs (e.g., phosphate esters at the 3-keto group).
  • Use nanoformulation (e.g., liposomes or cyclodextrin inclusion complexes) to enhance bioavailability .

Challenge : Ambiguity in imine tautomerism under acidic conditions.
Solution :

  • Perform variable-temperature NMR (VT-NMR) to track tautomeric shifts.
  • Use X-ray photoelectron spectroscopy (XPS) to assess nitrogen hybridization states .

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